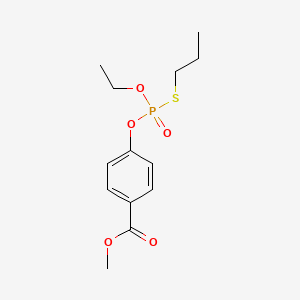
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is an organic compound with the molecular formula C13H19O5PS. This compound is known for its unique structure, which includes an ethoxy group, a propylthio group, and a phosphinyl group attached to a benzoic acid methyl ester core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl benzoate.
Phosphinylation: The methyl benzoate is then reacted with a phosphinylating agent, such as diethyl phosphite, under controlled conditions to introduce the phosphinyl group.
Thioether Formation: The resulting intermediate is treated with propylthiol in the presence of a base to form the propylthio group.
Ethoxylation: Finally, the compound is ethoxylated using ethyl iodide and a base to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propylthio groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing prodrugs and targeted delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The phosphinyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-ethoxy-, ethyl ester: Similar structure but lacks the propylthio and phosphinyl groups.
Benzoic acid, 4-methyl-, methyl ester: Similar ester core but different substituents.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of the ethoxy and propylthio groups.
Uniqueness
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is unique due to the presence of the phosphinyl group, which imparts distinct chemical reactivity and biological activity. The combination of ethoxy, propylthio, and phosphinyl groups in a single molecule makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
41082-40-0 |
|---|---|
Fórmula molecular |
C13H19O5PS |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
methyl 4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C13H19O5PS/c1-4-10-20-19(15,17-5-2)18-12-8-6-11(7-9-12)13(14)16-3/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
CIZOWECVNWOCKO-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















